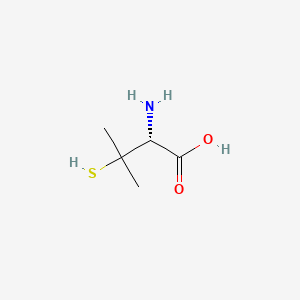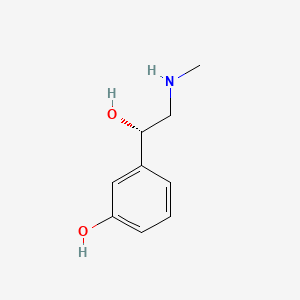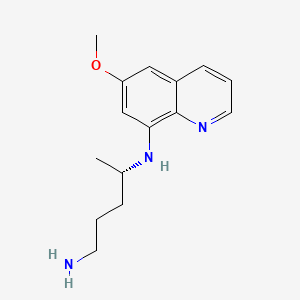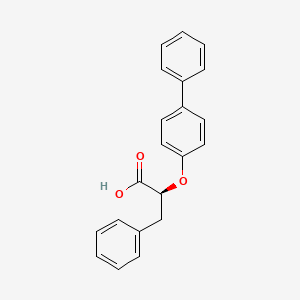
(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid
Overview
Description
Peroxisome proliferator-activated receptors (PPARs) are activated by fatty acids and eicosanoids as well as antidyslipidemic agents. Among the receptor isotypes, PPARα demonstrates a particular role in fatty acid oxidation whereas PPARγ is known to be involved in adipocyte differentiation and lipid storage. LT175 is a dual PPARα/γ ligand that displays partial agonism toward PPARγ (EC50s = 0.22, 0.26, and 0.48 µM for hPPARα, mPPARα, and hPPARγ, respectively). It exhibits low adipogenic activity in vitro and improves glucose homeostasis in diet-induced insulin resistant mice. LT175 was shown to disrupt the recruitment of coregulators, cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1, to PPARγ.1
Novel PPARα/γ ligand with potent insulin sensitizing effects and reduced adipogenic properties
LT 175 is used as an dual PPARα/γ ligand which shows partial agonism to PPARγ. It exhibits low adipogenic activity in vitro and improves glucose homeostasis in diet-induced insulin resistant mice.
LT175 is a PPARα/γ ligand with potent insulin sensitizing effects and reduced adipogenic properties.
Scientific Research Applications
-
Electrochemical and Biosensing of Biomolecules and Drug Molecules
- Field : Analytical Chemistry
- Application : Surfactants have a wide range of applications in the field of electrochemical sensors and biosensors for biomolecules and drug molecules .
- Method : Electrochemical sensing is favored for its outstanding advantages such as simple operation, low cost, fast response, and high sensitivity .
- Results : The unique structure and properties of surfactants have led to a wide range of applications in the field of electrochemical sensors and biosensors for biomolecules and drug molecules .
-
Scalable Synthesis and Reactions of Biphenyl Derivatives
- Field : Organic Chemistry
- Application : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- Method : Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
- Results : A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
-
Pharmacological Applications
- Field : Pharmacology
- Application : This compound has potential pharmacological applications, although specific details are not available .
- Method : The methods of application or experimental procedures would depend on the specific pharmacological application. This could involve in vitro studies, animal models, or clinical trials .
- Results : The results or outcomes obtained would also depend on the specific pharmacological application. This could include effects on cellular processes, physiological responses in animal models, or clinical outcomes in human trials .
-
Structural Studies
- Field : Structural Biology
- Application : The compound has been used in structural studies, specifically in the study of the complex between PPARgamma LBD and the ligand LJ570 .
- Method : The method used in this case was X-ray diffraction, a common technique in structural biology .
- Results : The results of these studies can provide insights into the molecular structure of the compound and its interactions with other molecules .
-
Pharmaceutical Research
- Field : Pharmaceutical Research
- Application : This compound has potential applications in pharmaceutical research, although specific details are not available .
- Method : The methods of application or experimental procedures would depend on the specific pharmaceutical application. This could involve in vitro studies, animal models, or clinical trials .
- Results : The results or outcomes obtained would also depend on the specific pharmaceutical application. This could include effects on cellular processes, physiological responses in animal models, or clinical outcomes in human trials .
-
Structural Studies in Transcription/Agonist
- Field : Structural Biology
- Application : The compound has been used in structural studies, specifically in the study of the complex between PPARgamma LBD and the ligand LJ570 .
- Method : The method used in this case was X-ray diffraction, a common technique in structural biology .
- Results : The results of these studies can provide insights into the molecular structure of the compound and its interactions with other molecules .
properties
IUPAC Name |
(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPJJNNACUQQR-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



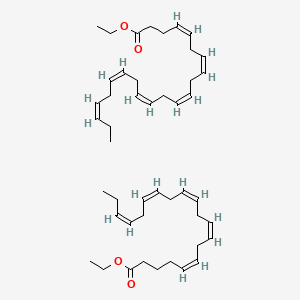
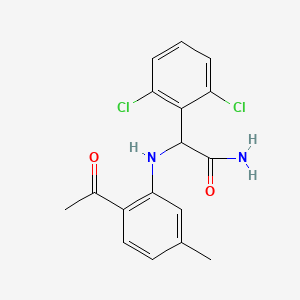
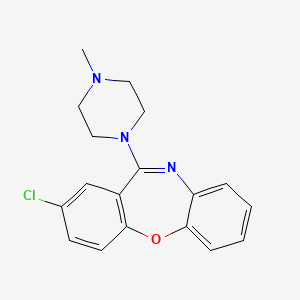
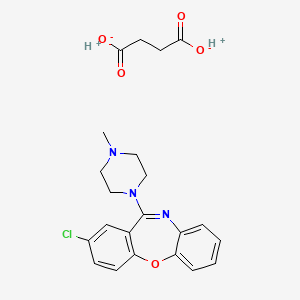
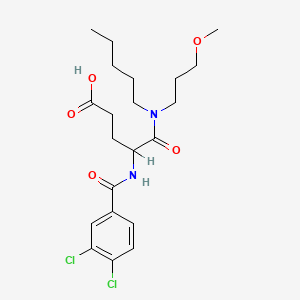
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)
![(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[[(2S)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methylheptanamide](/img/structure/B1675262.png)
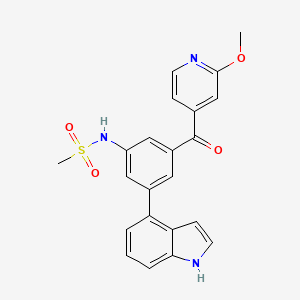
![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)
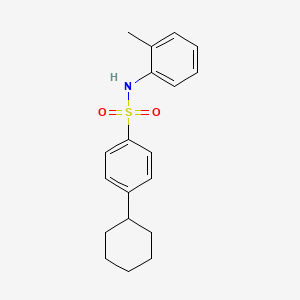
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)
